molecular formula C10H12BrFMgO B14884922 (4-Fluoro-3-i-butyloxyphenyl)magnesium bromide

(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide

Cat. No.: B14884922
M. Wt: 271.41 g/mol
InChI Key: WEISNMMXUQLAGO-UHFFFAOYSA-M
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Description

(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-butyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4-fluoro-3-iso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Room temperature to reflux

    Solvent: THF

    Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution: Can replace halogens in aromatic compounds.

    Coupling Reactions: Participates in cross-coupling reactions like Suzuki-Miyaura and Negishi coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones

    Halogenated Aromatics: Bromobenzene, chlorobenzene

    Catalysts: Palladium or nickel catalysts for coupling reactions

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds

    Aromatic Compounds: From substitution reactions

    Biaryl Compounds: From coupling reactions

Scientific Research Applications

(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Modification of biomolecules for studying biological pathways.

    Medicine: Development of new drug candidates through the formation of carbon-carbon bonds.

    Industry: Production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The molecular targets include carbonyl compounds, halogenated aromatics, and other electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Lacks the fluorine and iso-butyloxy groups, making it less specific.

    4-Fluorophenylmagnesium Bromide: Lacks the iso-butyloxy group, affecting its reactivity.

    3-Iso-butyloxyphenylmagnesium Bromide: Lacks the fluorine atom, altering its electronic properties.

Uniqueness

(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine and iso-butyloxy groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules with high precision.

Properties

Molecular Formula

C10H12BrFMgO

Molecular Weight

271.41 g/mol

IUPAC Name

magnesium;1-fluoro-2-(2-methylpropoxy)benzene-4-ide;bromide

InChI

InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

WEISNMMXUQLAGO-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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